2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol
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Overview
Description
2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol is an organic compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a hydroxyl group and an amino group attached to a branched alkyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol typically involves the reaction of 5-methylheptan-3-amine with 2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studying the effects of β2-adrenergic receptor activation on heart and lung function.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with β2-adrenergic receptors, inhibiting the downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. These interactions lead to various physiological effects, such as bronchodilation and increased heart rate.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-2-propanol:
2-Methyl-2-[(5-methylheptan-3-yl)amino]propan-1-ol: A closely related compound with slight variations in the position of functional groups.
Uniqueness
2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol is unique due to its specific combination of a hydroxyl group and an amino group attached to a branched alkyl chain. This structure allows it to interact with biological targets in a distinct manner, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-methyl-1-(5-methylheptan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-6-10(3)8-11(7-2)13-9-12(4,5)14/h10-11,13-14H,6-9H2,1-5H3 |
InChI Key |
RYOGEYIOGNXGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NCC(C)(C)O |
Origin of Product |
United States |
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